A Predictive Spectroscopic Guide to the Structural Characterization of N-cyclopropyl-1-methylpyrrolidin-3-amine
A Predictive Spectroscopic Guide to the Structural Characterization of N-cyclopropyl-1-methylpyrrolidin-3-amine
An In-depth Technical Guide
The Imperative for Multi-faceted Spectroscopic Analysis
No single spectroscopic technique can independently provide the complete structural picture for a complex organic molecule.[2] A synergistic approach is essential. Mass spectrometry provides the molecular weight and elemental formula, Infrared spectroscopy identifies key functional groups, and NMR spectroscopy maps the carbon-hydrogen framework and connectivity.[1][3] The workflow below illustrates the logical progression of analysis, where each technique provides a piece of the puzzle, culminating in a fully validated structure.
Caption: Integrated workflow for spectroscopic characterization.
Mass Spectrometry (MS): The First Step in Identification
Mass spectrometry is the premier technique for determining the molecular weight and elemental composition of a compound.[4] For N-cyclopropyl-1-methylpyrrolidin-3-amine, a soft ionization technique like Electrospray Ionization (ESI) is ideal to preserve the molecular ion.
Experimental Protocol (LC-MS with ESI)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). The presence of formic acid ensures the amine is protonated, which is crucial for ESI.
-
Instrumentation: Utilize a High-Resolution Mass Spectrometer (HRMS) such as a TOF (Time-of-Flight) or Orbitrap instrument coupled with a liquid chromatography (LC) system.
-
Ionization Mode: Positive ion mode ([M+H]⁺) is selected due to the basic nature of the two amine groups, which are readily protonated.
-
Data Acquisition: Acquire a full scan mass spectrum. The high-resolution capability allows for accurate mass measurement, which is critical for determining the elemental composition.[5]
Anticipated Data & Interpretation
Molecular Formula: C₈H₁₆N₂ Monoisotopic Mass: 140.1313 g/mol
The primary piece of evidence is the molecular ion peak. In positive ESI mode, this will be observed as the protonated molecule [M+H]⁺.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Calculated m/z | Expected Observation |
| [M+H]⁺ | 141.1386 | The base peak or a very prominent peak in the spectrum. |
The Nitrogen Rule: A molecule with an even number of nitrogen atoms will have an even nominal molecular weight. N-cyclopropyl-1-methylpyrrolidin-3-amine has two nitrogen atoms and a nominal molecular weight of 140 Da, which is consistent with this rule.[6]
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion (m/z 141.14) will provide structural fragments. The most probable fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized cation.[7]
Caption: Predicted major fragmentation pathways for [C8H16N2+H]⁺.
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Pathway A (m/z 98.10): Loss of the cyclopropyl group via cleavage of the C-N bond is a likely fragmentation, though not technically an alpha-cleavage to the tertiary amine. A more dominant fragmentation would be the alpha-cleavage of the pyrrolidine ring itself, leading to the formation of a stable iminium ion.
-
Pathway B (m/z 84.08): Alpha-cleavage adjacent to the pyrrolidine nitrogen, leading to the loss of the substituted side chain.
-
Pathway C (m/z 126.12): Loss of the N-methyl group.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation corresponding to bond vibrations.[1]
Experimental Protocol (ATR-FTIR)
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Sample Preparation: Place one drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. No further preparation is needed.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first.
Anticipated Data & Interpretation
The IR spectrum will confirm the presence of the secondary amine (N-H), aliphatic C-H bonds, and C-N bonds.
Table 2: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Expected Appearance | Rationale |
| ~3350 - 3280 | N-H | Stretch | Weak to medium, sharp peak | Characteristic of a secondary amine.[6][8] Unlike broad O-H stretches, amine N-H stretches are typically sharper.[6] |
| ~2960 - 2850 | C-H | Stretch | Strong, multiple sharp peaks | Aliphatic C-H bonds in the pyrrolidine and cyclopropyl rings. |
| ~1550 - 1450 | N-H | Bend (Scissoring) | Medium | Confirms the presence of the secondary amine. |
| ~1250 - 1000 | C-N | Stretch | Medium | Indicates C-N bonds of both the secondary and tertiary amines.[7] |
| ~750 - 700 | N-H | Wag | Broad, medium | This out-of-plane bend is characteristic of secondary amines.[8] |
The absence of strong absorptions around 1700 cm⁻¹ (C=O) and 3500-3200 cm⁻¹ (broad O-H) would confirm the purity of the amine and the absence of carbonyl or hydroxyl impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.[1][3] Both ¹H and ¹³C NMR are required for a full characterization.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for initial analysis.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The N-H proton may be broad and is best confirmed by a D₂O shake experiment, where the N-H signal disappears after adding a drop of D₂O.[6][7]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to show all unique carbon environments as singlets. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
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Anticipated ¹H NMR Data & Interpretation (in CDCl₃)
The ¹H NMR spectrum will show distinct signals for the cyclopropyl, pyrrolidine, and N-methyl protons. Chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.
Table 3: Predicted ¹H NMR Spectral Data
| Label | Protons | Integration | Predicted Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| a | -N-H | 1H | 1.0 - 2.5 | Broad singlet | Chemical shift is variable and concentration-dependent. Signal will disappear upon D₂O exchange.[7] |
| b | -N-CH₃ | 3H | 2.2 - 2.6 | Singlet | The N-methyl group is a sharp singlet, a distinctive feature in amine spectra.[6] |
| c, d | Pyrrolidine -CH₂ -N | 4H | 2.3 - 3.0 | Multiplets | Protons on carbons adjacent to the tertiary nitrogen are deshielded.[7] |
| e | Pyrrolidine -CH-CH₂ -CH- | 2H | 1.6 - 2.2 | Multiplets | Protons on the C4 position of the pyrrolidine ring. |
| f | Pyrrolidine -CH -N | 1H | 2.8 - 3.5 | Multiplet | The proton on the carbon bearing the secondary amine group. |
| g | Cyclopropyl -CH -N | 1H | 2.0 - 2.5 | Multiplet | The methine proton of the cyclopropyl group attached to nitrogen. |
| h, i | Cyclopropyl -CH₂ - | 4H | 0.3 - 0.8 | Multiplets | Cyclopropyl protons are highly shielded and appear characteristically upfield. |
Anticipated ¹³C NMR Data & Interpretation (in CDCl₃)
The ¹³C NMR spectrum will confirm the presence of 8 unique carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Spectral Data
| Label | Carbon | Predicted Shift (δ, ppm) | Rationale |
| 1 | -N-C H₃ | 40 - 45 | The N-methyl carbon is a typical value for tertiary amines. |
| 2, 5 | Pyrrolidine -C H₂-N | 50 - 65 | Carbons adjacent to the tertiary nitrogen are deshielded.[9] |
| 3 | Pyrrolidine -C H-N | 55 - 70 | The carbon atom bonded to two nitrogen atoms (one directly, one via the ring) will be significantly downfield. |
| 4 | Pyrrolidine -CH-C H₂- | 25 - 35 | The C4 carbon of the pyrrolidine ring. |
| 6 | Cyclopropyl -C H-N | 30 - 40 | The methine carbon of the cyclopropyl group attached to nitrogen. |
| 7, 8 | Cyclopropyl -C H₂- | 5 - 15 | Cyclopropyl carbons are highly shielded and appear upfield. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule.[10]
Experimental Protocol
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Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in a UV-transparent solvent like ethanol or hexane.
-
Data Acquisition: Scan the absorbance of the solution across a wavelength range of approximately 200-400 nm.
Anticipated Data & Interpretation
Simple, saturated aliphatic amines like N-cyclopropyl-1-methylpyrrolidin-3-amine lack significant chromophores. They typically exhibit only weak absorptions in the far UV region (around 200 nm), corresponding to n → σ* transitions.[7] Therefore, a UV-Vis spectrum is of limited value for the structural elucidation of this specific molecule but is useful for confirming the absence of conjugated impurities.[10]
Conclusion
The structural characterization of N-cyclopropyl-1-methylpyrrolidin-3-amine requires an integrated analytical approach. High-resolution mass spectrometry will establish the molecular formula C₈H₁₆N₂ and provide key fragmentation data. Infrared spectroscopy will confirm the presence of a secondary amine and aliphatic C-H and C-N bonds. Finally, ¹H and ¹³C NMR spectroscopy will provide the definitive and unambiguous map of the molecular structure, detailing the precise connectivity of the cyclopropyl, pyrrolidine, and methyl groups. By correlating the predicted data across these techniques, researchers can achieve a high-confidence structural assignment for this molecule.
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